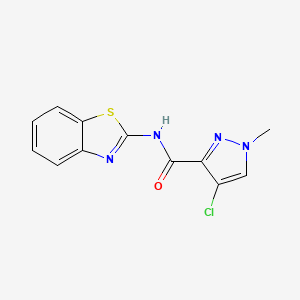

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C12H9ClN4OS |

|---|---|

Molecular Weight |

292.74 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C12H9ClN4OS/c1-17-6-7(13)10(16-17)11(18)15-12-14-8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,14,15,18) |

InChI Key |

HYALETWBHGSDOP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.74 g/mol. The compound features a unique structure that combines a benzothiazole moiety with a pyrazole derivative and a carboxamide functional group, which is crucial for its biological activity.

Structural Characteristics

| Feature | Description |

|---|---|

| Benzothiazole Moiety | Contributes to antifungal activity |

| Pyrazole Ring | Enhances interaction with biological targets |

| Carboxamide Group | Facilitates solubility and bioactivity |

Antifungal Properties

This compound has been primarily studied for its antifungal activity against various phytopathogenic fungi. Research indicates that the compound exhibits moderate to excellent antifungal effects, potentially inhibiting fungal growth by targeting specific enzymes involved in fungal metabolism .

The proposed mechanism of action involves the compound's interaction with fungal enzymes or receptors, disrupting metabolic pathways essential for fungal survival. This interaction likely leads to the inhibition of key enzymes such as:

- Chitin synthase

- Ergosterol biosynthesis enzymes

These interactions may result in compromised cell wall integrity and membrane function in fungi.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its antifungal efficacy. Variations in substituents on the benzothiazole or pyrazole rings can significantly influence biological activity.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Antifungal Activity Level |

|---|---|---|

| 1-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)carboxamide | Methylphenyl group instead of chloro | Moderate |

| N-(6-Chloro-1,3-benzothiazol-2-yl)carboxamide | Different chlorine positioning | Low |

| 4-Chloro-N-(1,3-benzothiazol-2-yl)-5-methylpyrazole | Methyl group on the pyrazole ring | High |

This table illustrates how variations in chemical structure can lead to differences in antifungal potency.

Study 1: In Vitro Efficacy Against Phytopathogenic Fungi

A study conducted on various derivatives of pyrazole carboxamides demonstrated that this compound effectively inhibited mycelial growth in several fungal strains. The compound was tested against seven different phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Results indicated that it outperformed standard antifungal agents like boscalid in terms of efficacy against these pathogens .

Study 2: Mechanistic Insights

Further research focused on elucidating the biochemical pathways affected by this compound. Molecular docking studies revealed that the compound could form hydrogen bonds with critical residues in target enzymes, suggesting a strong binding affinity that could be exploited for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

- Structural Differences :

- The benzothiazole core is substituted with a 6-chloro group instead of the unsubstituted benzothiazole in the target compound.

- The pyrazole ring is replaced by a piperidine-carboxamide group, and an acetyl group is appended to the nitrogen.

- Functional Implications: The 6-chloro substitution may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.

[N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide

- Structural Differences: A thiazolidinone ring (4-oxo-2-phenyl-1,3-thiazolidin-3-yl) replaces the pyrazole-carboxamide group. The linker between benzothiazole and thiazolidinone is an acetamide instead of a direct carboxamide bond.

- Functional Implications: Thiazolidinones are known for antimicrobial and anti-inflammatory activity. The additional phenyl group may improve π-π stacking interactions with biological targets. The acetamide linker could modulate solubility and metabolic stability compared to the direct pyrazole-carboxamide linkage .

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

- Structural Differences: A 6-methylbenzothiazole replaces the unsubstituted benzothiazole in the target compound. A nicotinamide-thiazolidinone hybrid replaces the pyrazole-carboxamide moiety.

- Functional Implications: The 6-methyl group on benzothiazole may enhance steric hindrance, affecting binding to enzymes like LMWPTP (low molecular weight protein tyrosine phosphatase). These compounds exhibit notable antimicrobial activity against S. aureus and E. coli, suggesting that the pyrazole-carboxamide in the target compound could be optimized for similar effects .

1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

- Structural Differences: A 2,6-dichlorophenoxy group is appended to the pyrazole ring’s methyl group. The benzothiazole is substituted with a 6-methyl group.

- The 6-methylbenzothiazole may improve metabolic stability compared to the unsubstituted benzothiazole in the target compound .

Key Findings from Analogous Compounds

- Antimicrobial Activity: Thiazolidinone-benzothiazole hybrids (e.g., compounds in ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that the pyrazole-carboxamide scaffold in the target compound could be similarly potent if functionalized with polar groups .

- Synthetic Flexibility : Cycloaddition reactions (used in ) and nucleophilic substitution (used in ) are common synthetic routes for benzothiazole-pyrazole hybrids, indicating feasible scalability for the target compound .

Preparation Methods

Coupling Reactions Involving Benzothiazole and Pyrazole Intermediates

The most widely reported method involves coupling 1,3-benzothiazol-2-amine with 4-chloro-1-methylpyrazole-3-carboxylic acid. This approach leverages carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety.

Typical Procedure :

-

Activation : 4-Chloro-1-methylpyrazole-3-carboxylic acid (1.2 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred at 0°C for 30 minutes.

-

Coupling : 1,3-Benzothiazol-2-amine (1.0 eq) is added, followed by triethylamine (2.0 eq). The reaction proceeds at room temperature for 12–18 hours.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

-

Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid (78% yield).

Key Advantages :

-

High reproducibility and scalability.

-

Minimal side products due to selective amide bond formation.

Cyclocondensation Approaches

Alternative routes involve constructing the pyrazole ring in situ from β-ketonitrile precursors. For example:

-

Formation of Pyrazole Core :

-

Chlorination and Carboxamide Formation :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified coupling procedure using EDC/HOBt in DCM under microwave conditions (100 W, 80°C, 30 minutes) achieves 85% yield with >95% purity. This method is advantageous for high-throughput applications.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|---|

| Coupling (EDC/HOBt) | 78 | 18 | EDC, HOBt, DCM | High purity, scalable | Long reaction time |

| Direct Chlorination | 70 | 6 | POCl₃, CH₃CN | Early-stage functionalization | Harsh conditions |

| Cyclocondensation | 68 | 20 | Methylhydrazine, SOCl₂ | Builds pyrazole core in situ | Multi-step, lower overall yield |

| Microwave-Assisted | 85 | 0.5 | EDC, HOBt, microwave | Rapid, energy-efficient | Specialized equipment required |

Critical Reagents and Their Roles

| Reagent | Function | Source |

|---|---|---|

| EDC | Carboxylic acid activation | |

| POCl₃ | Chlorinating agent | |

| Methylhydrazine | Pyrazole ring formation | |

| Triethylamine | Base for acid scavenging | |

| NCS | Selective chlorination |

Optimization Strategies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide, and what key reagents/conditions are critical for yield optimization?

- Methodology : A common approach involves coupling 4-chloro-1-methylpyrazole-3-carboxylic acid derivatives with 2-aminobenzothiazole. For example, KCO-mediated nucleophilic substitution in DMF at room temperature facilitates the formation of carboxamide bonds (analogous to methods in ). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended .

Q. How is the compound structurally characterized to confirm its identity and purity?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at pyrazole-N1, chloro at C4, and benzothiazole connectivity) by analyzing chemical shifts and splitting patterns (e.g., 1H NMR peaks for aromatic protons in 6.5–8.5 ppm range) .

- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm) and benzothiazole C=N vibrations (~1600 cm) .

- Elemental Analysis : Validate C/H/N/S/Cl ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies mitigate by-product formation during the synthesis of pyrazole-benzothiazole hybrids?

- Methodology : By-products often arise from incomplete substitution or oxidation. Strategies include:

- Pre-activation of carboxylic acid : Use coupling agents like EDCI/HOBt to enhance reactivity of the carboxylic acid before introducing the benzothiazole amine .

- TLC Monitoring : Track reaction progress using silica-gel TLC with UV detection (e.g., R ~0.5–0.6 in 2:1 cyclohexane/ethyl acetate) to terminate reactions at optimal conversion (~90%) .

- Recrystallization : Purify crude products using ethanol/water mixtures to remove unreacted starting materials .

Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of this compound?

- Methodology : Single-crystal X-ray diffraction (using SHELXL) provides precise molecular geometry, revealing conformational flexibility or intermolecular interactions (e.g., hydrogen bonding between carboxamide NH and benzothiazole S atoms) that influence bioactivity. For example, planarity of the pyrazole ring affects binding to biological targets like kinases or GPCRs . Compare crystallographic data (unit cell parameters, torsion angles) with computational docking studies to rationalize activity variations .

Q. What analytical approaches validate the compound’s stability under physiological conditions for in vitro assays?

- Methodology : Conduct accelerated stability studies:

- HPLC-MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24–72 hours. Use C18 columns with acetonitrile/water gradients; detect parent ion ([M+H]) and fragments (e.g., loss of Cl or benzothiazole moiety) .

- UV-Vis Spectroscopy : Track absorbance changes at λ (~280 nm for benzothiazole) to assess photostability .

- LC-TOF : Identify hydrolyzed or oxidized metabolites (e.g., hydroxylation at pyrazole C4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.